molecular formula C14H19N3O B12898574 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-06-9

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12898574
CAS No.: 91703-06-9
M. Wt: 245.32 g/mol
InChI Key: JAYSDEBWXVXRSO-UHFFFAOYSA-N
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Description

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinone precursor. One common method involves the use of bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenylpiperazine in a polar aprotic solvent . The reaction conditions often require a basic aqueous medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone moiety can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is unique due to its specific combination of a piperazine ring, phenyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

91703-06-9

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18)

InChI Key

JAYSDEBWXVXRSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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